molecular formula C28H28N4O3 B12795123 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine CAS No. 109758-04-5

1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine

Cat. No.: B12795123
CAS No.: 109758-04-5
M. Wt: 468.5 g/mol
InChI Key: IFKWFSHLMCALDH-UHFFFAOYSA-N
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Description

1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a unique structure combining an imidazolidinone ring, an acetyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of phenyl isocyanate with glycine to form the imidazolidinone ring.

    Acetylation: The imidazolidinone ring is then acetylated using acetic anhydride under acidic conditions.

    Formation of the Piperazine Ring: The final step involves the reaction of the acetylated imidazolidinone with diphenylmethylpiperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its potential interactions with biological macromolecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(benzyl)piperazine
  • 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(phenylmethyl)piperazine

Uniqueness

1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is unique due to the presence of the diphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

CAS No.

109758-04-5

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

3-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C28H28N4O3/c33-24(20-32-27(34)25(29-28(32)35)21-10-4-1-5-11-21)30-16-18-31(19-17-30)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,25-26H,16-20H2,(H,29,35)

InChI Key

IFKWFSHLMCALDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C(NC4=O)C5=CC=CC=C5

Origin of Product

United States

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